Cas no 57213-48-6 (H-Phe(3-CN)-OH)

H-Phe(3-CN)-OH 化学的及び物理的性質
名前と識別子
-
- (S)-2-Amino-3-(3-cyanophenyl)propanoic acid
- L-3-Cyanophe
- L-3-Cyanophenylalanine
- 3-Cyano-L-phenylalanine
- H-Phe(3-CN)-OH
- L-3-CN-Phe-OH 3-Cyano-L-Phenylalanine
- (S)-N-3-Cyanophenylalanine
- BCP11573
- ZHUOMTMPTNZOJE-VIFPVBQESA-N
- AM20050220
- J-521627
- (2S)-2-amino-3-(3-cyanophenyl)propanoic acid
- DTXSID70972669
- 3-cyano-(S)-phenylalanine
- J-016388
- Phenylalanine, 3-cyano-
- A50118
- CS-W015893
- DS-10624
- AC-9067
- D-Phenylalanine, 3-cyano-
- CHEMBL1230101
- Q27453702
- SCHEMBL43812
- AKOS016842270
- 57213-48-6
- l-3-cyano-phenylalanine
- EN300-1168235
- HY-W015177
- MFCD01860885
- DA-54071
- AU-004/43508910
- STL556094
- BBL102295
-
- MDL: MFCD01860885
- インチ: 1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1
- InChIKey: ZHUOMTMPTNZOJE-VIFPVBQESA-N
- ほほえんだ: C1=CC(=CC(=C1)C#N)C[C@@H](C(=O)O)N
計算された属性
- せいみつぶんしりょう: 190.074228g/mol
- ひょうめんでんか: 0
- XLogP3: -1.8
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 3
- どういたいしつりょう: 190.074228g/mol
- 単一同位体質量: 190.074228g/mol
- 水素結合トポロジー分子極性表面積: 87.1Ų
- 重原子数: 14
- 複雑さ: 256
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.2167 (rough estimate)
- ふってん: 382.5°C at 760 mmHg
- フラッシュポイント: 185.1°C
- 屈折率: 1.6300 (estimate)
- PSA: 87.11000
- LogP: 1.21298
- ようかいせい: 使用できません
H-Phe(3-CN)-OH セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P280-P301+P312-P302+P352-P305+P351+P338
- 危険物輸送番号:UN3439
- 危険カテゴリコード: R20/21/22
- セキュリティの説明: S26-S37/39
-
危険物標識:
- 危険レベル:6.1
- 包装等級:III
- 包装カテゴリ:III
- リスク用語:R20/21/22
- セキュリティ用語:6.1
- ちょぞうじょうけん:Sealed in dry,2-8°C(BD21547)
- 包装グループ:III
- 危険レベル:6.1
H-Phe(3-CN)-OH 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
H-Phe(3-CN)-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C115878-25g |
H-Phe(3-CN)-OH |
57213-48-6 | 98% | 25g |
¥539.90 | 2023-09-03 | |
abcr | AB206511-5 g |
3-Cyano-L-phenylalanine, 98% (H-L-Phe(3-CN)-OH); . |
57213-48-6 | 98% | 5g |
€143.00 | 2023-05-06 | |
MedChemExpress | HY-W015177-1g |
H-Phe(3-CN)-OH |
57213-48-6 | 1g |
¥800 | 2024-04-18 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27474-1g |
3-Cyano-L-phenylalanine, 98% |
57213-48-6 | 98% | 1g |
¥7016.00 | 2023-03-14 | |
abcr | AB206511-25g |
3-Cyano-L-phenylalanine, 98% (H-L-Phe(3-CN)-OH); . |
57213-48-6 | 98% | 25g |
€171.30 | 2025-02-15 | |
abcr | AB206511-25 g |
3-Cyano-L-phenylalanine, 98% (H-L-Phe(3-CN)-OH); . |
57213-48-6 | 98% | 25g |
€326.20 | 2023-05-06 | |
TRC | C955895-2.5g |
L-3-Cyanophenylalanine |
57213-48-6 | 2.5g |
$133.00 | 2023-05-18 | ||
TRC | C955895-10g |
L-3-Cyanophenylalanine |
57213-48-6 | 10g |
$374.00 | 2023-05-18 | ||
Chemenu | CM220237-10g |
(S)-2-Amino-3-(3-cyanophenyl)propanoic acid |
57213-48-6 | 95% | 10g |
$234 | 2021-06-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020200-250mg |
H-Phe(3-CN)-OH |
57213-48-6 | 98% | 250mg |
¥27 | 2024-05-22 |
H-Phe(3-CN)-OH 関連文献
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Yoshiyuki Matsuda,Yuichiro Nakayama,Naohiko Mikami,Asuka Fujii Phys. Chem. Chem. Phys. 2014 16 9619
-
Polly-Anna Ashford,Sean P. Bew Chem. Soc. Rev. 2012 41 957
-
3. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivativesJoshua P. Martin,Natalie R. Fetto,Matthew J. Tucker Phys. Chem. Chem. Phys. 2016 18 20750
-
Polly-Anna Ashford,Sean P. Bew Chem. Soc. Rev. 2012 41 957
-
W. Scott Hopkins,Rick A. Marta,Vincent Steinmetz,Terry B. McMahon Phys. Chem. Chem. Phys. 2015 17 28548
-
Weiqiang Fu,Patrick J. J. Carr,Michael J. Lecours,Michael Burt,Rick A. Marta,Vincent Steinmetz,Eric Fillion,Terrance B. McMahon,W. Scott Hopkins Phys. Chem. Chem. Phys. 2017 19 729
H-Phe(3-CN)-OHに関する追加情報
H-Phe(3-CN)-OH: A Comprehensive Overview
H-Phe(3-CN)-OH is a compound with the CAS number 57213-48-6, representing a specific derivative of phenylalanine, an essential amino acid. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including drug discovery, material science, and biotechnology. The H-Phe(3-CN)-OH structure incorporates a hydroxyl group (-OH) and a cyano group (-CN) at the third position of the phenyl ring, which introduces distinct electronic and steric effects that influence its reactivity and functionality.
Recent studies have highlighted the importance of H-Phe(3-CN)-OH in the development of novel bioactive compounds. Researchers have explored its role as a building block in peptide synthesis, where its unique substituents can modulate the physical and chemical properties of resulting peptides. For instance, the cyano group at the third position enhances the compound's ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition and binding affinity. This makes H-Phe(3-CN)-OH a valuable component in designing drugs targeting specific biological pathways or receptors.
In addition to its role in peptide synthesis, H-Phe(3-CN)-OH has been investigated for its potential in material science applications. The compound's ability to form stable supramolecular assemblies has been leveraged in the creation of self-assembled monolayers (SAMs) and other nanostructured materials. These materials exhibit unique optical, electronic, and mechanical properties, making them suitable for use in sensors, catalysis, and drug delivery systems. Recent advancements in this area have demonstrated that H-Phe(3-CN)-OH-based materials can exhibit enhanced stability and functionality under various environmental conditions.
The synthesis of H-Phe(3-CN)-OH involves a multi-step process that typically begins with the isolation of phenylalanine from natural sources or through chemical synthesis. The introduction of the cyano group at the third position is achieved through precise substitution reactions, often utilizing cyanating agents under controlled conditions. The hydroxyl group is then introduced via hydroxylation reactions, ensuring high purity and structural integrity of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure that the compound meets stringent quality standards required for research and industrial applications.
From an analytical standpoint, H-Phe(3-CN)-OH has been extensively characterized using modern spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy has provided insights into the compound's molecular structure and dynamic behavior, while mass spectrometry (MS) has confirmed its molecular weight and composition. X-ray crystallography has further revealed the three-dimensional arrangement of atoms within the crystal lattice, offering valuable information about its packing efficiency and intermolecular interactions.
Looking ahead, ongoing research into H-Phe(3-CN)-OH is focused on expanding its applications in biotechnology and medicine. Scientists are exploring its potential as a substrate for enzymes involved in metabolic pathways, as well as its role in modulating cellular signaling processes. Furthermore, efforts are underway to develop scalable production methods for H-Phe(3-CN)-OH, ensuring that it remains accessible for both academic research and industrial use.
In conclusion, H-Phe(3-CN)-OH (CAS No: 57213-48-6) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure endows it with distinctive properties that make it an invaluable tool in drug discovery, material science, and biotechnology. As research continues to uncover new aspects of this compound's functionality, it is likely to play an increasingly important role in advancing scientific innovation.
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